- Simple and convenient reduction under microwave irradiation, International Electronic Conferences on Synthetic Organic Chemistry, 2004, 691, 691-693
Cas no 91613-48-8 (5-amino-2-methyl-8-Quinolinol)
5-amino-2-methyl-8-Quinolinol Chemical and Physical Properties
Names and Identifiers
-
- 5-amino-2-methyl-8-Quinolinol
- 5-Amino-2-methyl-8-quinolinol (ACI)
- 5-Amino-8-hydroxy-2-methylquinoline
- 91613-48-8
- 5-amino-2-methylquinolin-8-ol
- CS-0145978
- IFOFWZGKLRGLPS-UHFFFAOYSA-N
- SCHEMBL1461144
- E81843
-
- MDL: MFCD19690039
- Inchi: 1S/C10H10N2O/c1-6-2-3-7-8(11)4-5-9(13)10(7)12-6/h2-5,13H,11H2,1H3
- InChI Key: IFOFWZGKLRGLPS-UHFFFAOYSA-N
- SMILES: OC1C2C(=CC=C(C)N=2)C(N)=CC=1
Computed Properties
- Exact Mass: 174.079312947g/mol
- Monoisotopic Mass: 174.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 59.1Ų
5-amino-2-methyl-8-Quinolinol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P01NM3E-100mg |
5-amino-2-methyl-8-Quinolinol |
91613-48-8 | 98% | 100mg |
$103.00 | 2024-04-20 | |
| 1PlusChem | 1P01NM3E-250mg |
5-amino-2-methyl-8-Quinolinol |
91613-48-8 | 98% | 250mg |
$157.00 | 2024-04-20 | |
| 1PlusChem | 1P01NM3E-1g |
5-amino-2-methyl-8-Quinolinol |
91613-48-8 | 98% | 1g |
$444.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216618-100mg |
5-Amino-2-methylquinolin-8-ol |
91613-48-8 | 98% | 100mg |
¥862.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216618-250mg |
5-Amino-2-methylquinolin-8-ol |
91613-48-8 | 98% | 250mg |
¥1341.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216618-1g |
5-Amino-2-methylquinolin-8-ol |
91613-48-8 | 98% | 1g |
¥3733.00 | 2024-04-25 | |
| eNovation Chemicals LLC | D711345-2g |
5-amino-2-methyl-8-Quinolinol |
91613-48-8 | 97% | 2g |
$650 | 2025-02-21 | |
| eNovation Chemicals LLC | D711345-1g |
5-amino-2-methyl-8-Quinolinol |
91613-48-8 | 97% | 1g |
$430 | 2025-02-21 | |
| eNovation Chemicals LLC | D711345-2g |
5-amino-2-methyl-8-Quinolinol |
91613-48-8 | 97% | 2g |
$650 | 2025-02-22 | |
| eNovation Chemicals LLC | D711345-1g |
5-amino-2-methyl-8-Quinolinol |
91613-48-8 | 97% | 1g |
$430 | 2025-02-22 |
5-amino-2-methyl-8-Quinolinol Production Method
Production Method 1
Production Method 2
1.2 Reagents: Hydrogen Catalysts: Platinum dioxide
- Synthesis of Red-Shifted 8-Hydroxyquinoline Derivatives Using Click Chemistry and Their Incorporation into Phosphorylation Chemosensors, Journal of Organic Chemistry, 2009, 74(19), 7309-7314
Production Method 3
5-amino-2-methyl-8-Quinolinol Raw materials
5-amino-2-methyl-8-Quinolinol Preparation Products
5-amino-2-methyl-8-Quinolinol Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 5-amino-2-methyl-8-Quinolinol
Comprehensive Analysis of 5-amino-2-methyl-8-Quinolinol (CAS No. 91613-48-8): Properties, Applications, and Research Insights
5-amino-2-methyl-8-Quinolinol (CAS No. 91613-48-8) is a specialized quinoline derivative that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This compound, characterized by an amino group at the 5-position and a methyl group at the 2-position of the quinolinol backbone, serves as a versatile intermediate in organic synthesis. Its molecular formula, C10H10N2O, and molecular weight of 174.20 g/mol make it a valuable building block for designing novel bioactive molecules.
In recent years, the demand for 5-amino-2-methyl-8-Quinolinol has surged, particularly in the context of drug discovery and medicinal chemistry. Researchers are increasingly exploring its potential as a precursor for antimicrobial agents, given the rising global concern over antibiotic resistance. The compound's ability to chelate metal ions also positions it as a candidate for developing metal-organic frameworks (MOFs), a hot topic in materials science. These applications align with trending searches such as "quinoline derivatives in medicine" and "MOF synthesis strategies," reflecting its interdisciplinary relevance.
The synthesis of 5-amino-2-methyl-8-Quinolinol typically involves multi-step reactions, including cyclization and functional group modifications. Advanced techniques like HPLC purification and NMR spectroscopy ensure high purity (>98%), a critical factor for laboratory and industrial use. Analytical data, such as its melting point (210–215°C) and solubility profile (soluble in DMSO, ethanol), are frequently queried by chemists, underscoring the need for precise technical documentation.
From an SEO perspective, this compound's nomenclature variations—such as "8-hydroxy-5-amino-2-methylquinoline" or "2-methyl-5-aminoquinolin-8-ol"—highlight the importance of keyword optimization. Users often search for "CAS 91613-48-8 suppliers" or "5-amino-2-methyl-8-Quinolinol MSDS," indicating commercial and safety-related interests. Addressing these queries with accurate, jargon-free explanations enhances accessibility while maintaining scientific rigor.
Ongoing studies investigate 5-amino-2-methyl-8-Quinolinol's role in fluorescence probes, leveraging its inherent photophysical properties. This aligns with the growing market for bioimaging tools, a sector projected to expand rapidly. Additionally, its potential in catalysis and coordination chemistry is being explored, resonating with academic searches like "quinoline ligands in catalysis." Such diverse applications underscore its adaptability across scientific domains.
In summary, 5-amino-2-methyl-8-Quinolinol (CAS No. 91613-48-8) exemplifies the intersection of traditional organic chemistry and cutting-edge research. Its multifaceted utility—from pharmaceuticals to advanced materials—makes it a compound of enduring interest. By addressing both technical specifications and user-driven queries, this overview bridges the gap between specialized knowledge and broader scientific curiosity.
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